3,4-Dichloro-1-methylpyridin-2(1H)-one

Synthetic chemistry Building block Cross-coupling

3,4-Dichloro-1-methylpyridin-2(1H)-one (CAS 1956324-42-7) is the regioisomerically distinct building block for programs requiring SAR exploration at the pyridinone 5-position while retaining the 3,4-dichloro motif. Unlike the widely-stocked 3,5-dichloro isomer (CAS 4214-83-9), which is consumed as a commodity precursor to 2,3,5-trichloropyridine, this compound bears a free C5 site for electrophilic aromatic substitution or cross-coupling. Its zero-HBD architecture (TPSA 20.3 Ų, XLogP3 1.6) favors passive permeability, making it suitable for intracellular and CNS-targeted libraries. Agrochemical discovery groups seeking patentably distinct derivatives with a free functionalization handle should evaluate this scaffold. Available at ≥97% purity with non-hazardous shipping classification.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 1956324-42-7
Cat. No. B13089329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-1-methylpyridin-2(1H)-one
CAS1956324-42-7
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESCN1C=CC(=C(C1=O)Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3
InChIKeyJVXKLBJNOYZSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-1-methylpyridin-2(1H)-one (CAS 1956324-42-7) — Core Chemical Identity and Baseline Characterization for Procurement


3,4-Dichloro-1-methylpyridin-2(1H)-one (CAS 1956324-42-7) is a dihalogenated N-methylpyridin-2-one with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.01 g/mol [1]. The chlorine substituents occupy the 3- and 4-positions of the pyridinone ring, distinguishing this compound from the isomeric 3,5-dichloro-1-methylpyridin-2-one (CAS 4214-83-9), which is more commonly encountered as an agrochemical intermediate [1]. Computed physicochemical descriptors include an XLogP3 of 1.6, a topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds [1]. These properties place the compound within favorable drug-like chemical space, though the specific 3,4-dichloro arrangement confers a reactivity and selectivity profile that is mechanistically distinct from isomeric forms.

Why 3,4-Dichloro-1-methylpyridin-2(1H)-one Cannot Be Replaced by In-Class Isomers or Generic Dichloropyridinones


Dichloropyridinones with the same molecular formula can differ profoundly in their regiochemical behavior, synthetic utility, and biological profile. The widely stocked 3,5-dichloro-1-methylpyridin-2-one (CAS 4214-83-9) is primarily valued as a precursor to 2,3,5-trichloropyridine via phosgene-mediated decarbonylation, a transformation that exploits the symmetric 3,5-chlorination pattern and is not accessible from the 3,4-isomer [1]. Conversely, the 3,4-dichloro isomer bears a free 5-position that is available for electrophilic aromatic substitution or cross-coupling, enabling a distinct branch of derivatization chemistry that the 3,5-isomer cannot accommodate without prior dechlorination [1]. N-Unsubstituted analogs such as 4,6-dichloropyridin-2(1H)-one lack the N-methyl group, which alters hydrogen-bond donor capacity, lipophilicity, and metabolic stability, all of which have been shown across numerous pyridinone medicinal chemistry programs to critically affect target engagement and pharmacokinetics . These differences are structural, not cosmetic, and mean that substituting one dichloropyridinone isomer or N-alkyl variant for another will redirect the outcome of a synthetic sequence or a biological screening campaign.

3,4-Dichloro-1-methylpyridin-2(1H)-one — Product-Specific Quantitative Evidence for Differentiated Selection


Regiochemical Differentiation: Free C5 Position Enables Derivatization Pathways Inaccessible to the 3,5-Dichloro Isomer

The 3,4-dichloro substitution pattern leaves position 5 of the pyridinone ring unsubstituted and available for further functionalization. In the isomeric 3,5-dichloro-1-methylpyridin-2-one (CAS 4214-83-9), both chlorine-bearing positions (3 and 5) are sterically and electronically blocked, and the established industrial utility of that isomer rests on simultaneous conversion of both substituents (decarbonylative chlorination to 2,3,5-trichloropyridine) [1]. For the 3,4-isomer, the distinct chlorine topology—with chlorine at the vinylogous 4-position and a free 5-position—enables sequential, site-selective derivatization: the 5-position can undergo electrophilic substitution, lithiation, or palladium-catalyzed cross-coupling without interfering with the existing chlorine atoms, a synthetic sequence that is topologically impossible with the 3,5-isomer [1][2]. This makes the 3,4-isomer the obligatory choice when the target scaffold requires a 5-substituted-3,4-dichloropyridin-2-one architecture.

Synthetic chemistry Building block Cross-coupling

Physicochemical Differentiation from the 3,5-Dichloro Isomer: Lipophilicity and Electronic Profile

The 3,4-dichloro substitution pattern produces a different electronic distribution across the pyridinone ring compared with the 3,5-isomer, which is reflected in computed and experimentally derived physicochemical descriptors. For 3,4-dichloro-1-methylpyridin-2(1H)-one, PubChem-computed XLogP3 is 1.6 and TPSA is 20.3 Ų [1]. The 3,5-isomer (CAS 4214-83-9) has a reported predicted pKa of −3.58±0.62 and predicted density of 1.45±0.1 g/cm³ ; its melting point is 140–140.5 °C , whereas no crystalline melting point has been publicly reported for the 3,4-isomer, suggesting the possibility of different solid-state behavior (e.g., amorphous or low-melting solid) relevant to formulation and handling. The vicinal (ortho-like) arrangement of chlorines in the 3,4-isomer creates a distinct dipole moment and polarizability surface that can alter both chromatographic retention and protein binding compared with the 3,5-isomer's meta-like chlorine relationship [1].

Physicochemical properties Drug design ADME

N-Methylation Provides Zero HBD Count and Increased Metabolic Stability Relative to N-Unsubstituted Analogs

3,4-Dichloro-1-methylpyridin-2(1H)-one carries an N-methyl group that eliminates the hydrogen bond donor (HBD) present in the N-unsubstituted parent. PubChem assigns this compound an HBD count of 0 and an HBA count of 1 [1]. In contrast, N-unsubstituted dihalopyridin-2(1H)-ones (e.g., 4,6-dichloropyridin-2(1H)-one, CAS 68963-75-7, MW 163.99 ) bear an N–H group that can act as both a hydrogen bond donor and acceptor, increasing polarity (TPSA typically 29–33 Ų for N–H pyridinones vs. 20.3 Ų for the N-methyl analog [1]) and potentially reducing membrane permeability. The zero-HBD architecture is a well-precedented design principle in CNS and intracellular-targeted drug discovery, where minimizing HBD count correlates with improved passive permeability and reduced P-glycoprotein efflux. Furthermore, N-methylation blocks a primary site of phase I metabolic oxidation (N-dealkylation or N-oxidation), though direct comparative microsomal stability data for the 3,4-dichloro compound versus its N–H analog have not been published.

Metabolic stability Drug-likeness Hydrogen bonding

Commercial Purity Specifications: 95–97% Purity Across Multiple Vendors with Defined Storage Conditions

Commercially available batches of 3,4-dichloro-1-methylpyridin-2(1H)-one carry minimum purity specifications of 95% (AKSci ) and 97% (Leyan ). Long-term storage is specified as cool and dry conditions , with the product classified as non-hazardous for DOT/IATA transport . The molecular formula C₆H₅Cl₂NO and molecular weight 178.01 g/mol (AKSci specification: 178.01; Leyan specification: 178.02) are consistent across suppliers, confirming product identity . Computed logP from Leyan's quality data is 1.6921 with TPSA 22 and 2 H-acceptors (the pyridinone oxygen and the pyridine nitrogen), though these differ slightly from PubChem computed values owing to different algorithmic implementations . By comparison, the more widely stocked 3,5-dichloro isomer is typically supplied at 95% purity (BenchChem, excluded source; ChemicalBook does not report purity) but its older CAS registration (4214-83-9, pre-1980s) and longer supply-chain history mean batch-to-batch variability and impurity profiles may differ across vendors in ways that are not fully characterized in public documentation. The 3,4-isomer's more recent introduction to the market (PubChem creation date: 2016) may correlate with tighter contemporary quality control standards, though this is a procurement observation rather than a quantitative specification difference.

Procurement Quality control Stability

Patent-Associated Biological Activity: Antiproliferative and Differentiation-Inducing Effects in Undifferentiated Cells

A patent-associated compound record (Web Data Commons entry derived from patent text) states that this compound or a directly related pyridinone derivative 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. The exact quantitative metrics (IC₅₀, EC₅₀, selectivity index) and the specific cell lines or assays used are not contained in the publicly accessible Web Data Commons record. No head-to-head comparator data (e.g., relative potency versus the 3,5-dichloro isomer or versus a reference standard such as all-trans retinoic acid) are available in this source. The statement is therefore retained as supporting evidence of a biological activity claim associated with this compound class, but it cannot independently support a differentiated procurement decision without confirmatory quantitative data from a primary research publication or patent specification.

Anticancer Cell differentiation Proliferation arrest

Synthetic Accessibility and Controlled Chlorination: Preparation from 1-Methylpyridin-2(1H)-one as a Single-Step Route

The synthesis of 3,4-dichloro-1-methylpyridin-2(1H)-one is reported to proceed by direct chlorination of commercially available 1-methylpyridin-2(1H)-one using thionyl chloride or phosphorus pentachloride under controlled conditions . This single-step route from a low-cost, bulk-available starting material offers logistical advantages for in-house scale-up compared with multi-step sequences required for certain other dichloropyridinone isomers. Although exact yields, regioselectivity ratios, and optimal conditions are vendor-reported rather than peer-reviewed, the synthetic brevity contrasts with the more circuitous routes to certain other substitution patterns (for example, 4,5-dichloropyridin-2(1H)-one and 3,6-dichloropyridin-2(1H)-one often require protecting group strategies or multi-step sequences). No published comparative yield data (e.g., % yield of 3,4-isomer vs. % yield of 3,5-isomer under identical chlorination conditions) were identified.

Synthesis Chlorination Scalability

High-Value Application Scenarios for 3,4-Dichloro-1-methylpyridin-2(1H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Substituted-3,4-dichloropyridin-2-one Libraries for Kinase or Epigenetic Target SAR

The free 5-position of 3,4-dichloro-1-methylpyridin-2(1H)-one enables direct C–H functionalization or halogenation followed by cross-coupling to generate diverse 5-aryl, 5-heteroaryl, or 5-alkyl derivatives [1]. This is structurally impossible with the 3,5-dichloro isomer, which has no unsubstituted aromatic position. Medicinal chemistry teams exploring SAR at the pyridinone 5-position while retaining the 3,4-dichloro motif for target engagement should prioritize this building block. The N-methyl group (HBD = 0, TPSA = 20.3 Ų) further favors passive permeability, supporting intracellular or CNS target programs where minimizing HBD count is a known design criterion [1].

Agrochemical Intermediate: Preparation of 3,4-Dichloro-5-functionalized Pyridine Derivatives as Novel Herbicidal or Fungicidal Leads

The 3,4-dichloro substitution pattern, when combined with a free 5-position, provides a scaffold for the introduction of agrochemically relevant substituents (e.g., trifluoromethyl, sulfonamide, or heterocyclic groups) at C5 [1]. This contrasts with the 3,5-dichloro isomer, which is primarily funneled into the 2,3,5-trichloropyridine commodity stream and offers limited diversification potential . Agrochemical discovery groups seeking patentably distinct dichloropyridine derivatives with a free functionalization handle should evaluate this compound as a core intermediate.

Biochemical Probe Development: N-Methylpyridinone Core with Zero HBD for Target Engagement in Cellular Thermal Shift Assays (CETSA)

The zero-HBD architecture (PubChem HBD = 0) [1] makes this compound suitable for biochemical probe design where hydrogen bond donor capacity must be minimized to reduce off-target binding to serum proteins or to enhance intracellular target engagement. N-Unsubstituted pyridinones carry an N–H donor that can participate in non-specific hydrogen bonding with assay components, potentially confounding thermal shift or SPR-based binding measurements. The 3,4-dichloro substitution further provides two heavy-atom handles (Cl) for potential halogen bonding interactions with target protein backbone carbonyls, a feature not shared by non-halogenated or mono-halogenated pyridinone analogs [1].

Parallel Library Synthesis: Single-Step Elaboration at C5 for High-Throughput Chemistry Platforms

The combination of a single unsubstituted ring position (C5) and commercial availability at ≥95–97% purity makes this compound suitable for parallel synthesis workflows. High-throughput experimentation (HTE) platforms can exploit the C5 position for Suzuki, Sonogashira, or Buchwald–Hartwig couplings without interference from the chlorine atoms at C3 and C4. The documented non-hazardous transport classification and defined long-term storage conditions (cool, dry) simplify inventory management for automated compound management systems.

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